An In-Depth Technical Guide to 2-Amino-3,5-difluorobenzoic acid (CAS: 126674-78-0)
An In-Depth Technical Guide to 2-Amino-3,5-difluorobenzoic acid (CAS: 126674-78-0)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-Amino-3,5-difluorobenzoic acid, a key fluorinated building block in modern organic synthesis. This document details its physicochemical properties, spectroscopic profile, a representative synthesis protocol, and its applications, with a focus on its potential role in pharmaceutical and materials science research.
Core Physicochemical and Spectroscopic Data
2-Amino-3,5-difluorobenzoic acid is a difluorinated anthranilic acid derivative. The presence of two fluorine atoms on the aromatic ring significantly influences its electronic properties, acidity, and reactivity, making it a valuable intermediate in the synthesis of complex molecules.[1]
Physicochemical Properties
The key physicochemical properties of 2-Amino-3,5-difluorobenzoic acid are summarized in the table below. Predicted values are based on computational models.
| Property | Value | Reference |
| CAS Number | 126674-78-0 | [2] |
| Molecular Formula | C₇H₅F₂NO₂ | [2] |
| Molecular Weight | 173.12 g/mol | [2] |
| Appearance | White to yellow or brown solid/powder | |
| Purity | Typically available as ≥95% or ≥98% | [3] |
| IUPAC Name | 2-amino-3,5-difluorobenzoic acid | |
| InChI Key | NORJRQVQTYNLAO-UHFFFAOYSA-N | |
| Density (Predicted) | 1.536 ± 0.06 g/cm³ | [2] |
| Boiling Point (Predicted) | 291.8 ± 40.0 °C | [2] |
| Flash Point (Predicted) | 130.272 °C | [2] |
| Vapor Pressure (Predicted) | 0.001 mmHg at 25°C | [2] |
| Storage Conditions | Store in a refrigerator, under inert gas (Nitrogen or Argon) |
Spectroscopic Profile
Expected ¹H NMR Spectral Data (400 MHz, DMSO-d₆)
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
| ~7.2 - 7.5 | m | Aromatic CH (H-4, H-6) |
| ~5.0 - 6.0 | br s | Amine (-NH₂) |
| ~13.0 | br s | Carboxylic Acid (-COOH) |
Expected ¹³C NMR Spectral Data (100 MHz, DMSO-d₆)
| Chemical Shift (δ) ppm | Assignment |
| ~167.0 | Carboxylic Acid (C=O) |
| ~155.0 (dd) | Aromatic C-F |
| ~148.0 (dd) | Aromatic C-F |
| ~135.0 (d) | Aromatic C-NH₂ |
| ~115.0 - 125.0 | Aromatic C-H & C-COOH |
Expected FTIR Spectral Data (cm⁻¹)
| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode |
| 3300 - 3500 | N-H | Stretching (Amine) |
| 2500 - 3300 | O-H | Stretching (Carboxylic Acid) |
| ~1670 - 1700 | C=O | Stretching (Carboxylic Acid) |
| ~1580 - 1620 | C=C | Stretching (Aromatic Ring) |
| ~1200 - 1350 | C-F | Stretching |
| ~1100 - 1300 | C-N | Stretching |
Expected Mass Spectrometry Data
| m/z | Ion |
| 173.03 | [M]⁺ (Molecular Ion) |
| 156.03 | [M-OH]⁺ |
| 128.03 | [M-COOH]⁺ |
Synthesis and Experimental Protocols
The most common synthetic route to 2-Amino-3,5-difluorobenzoic acid involves a two-step process starting from 3,5-difluorobenzoic acid.[2] First, an electrophilic aromatic substitution (nitration) introduces a nitro group at the C2 position. This is followed by the reduction of the nitro group to an amine.
Caption: Two-step synthesis of 2-Amino-3,5-difluorobenzoic acid.
Detailed Experimental Protocol (Representative)
The following is a representative experimental protocol based on established methods for nitration of benzoic acids and reduction of nitroarenes. Note: This procedure should be performed by trained personnel with appropriate safety precautions.
Step 1: Synthesis of 2-Nitro-3,5-difluorobenzoic acid
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Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add 3,5-difluorobenzoic acid (1.0 eq). Cool the flask in an ice-water bath to 0-5 °C.
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Acid Mixture Preparation: In a separate beaker, slowly add concentrated nitric acid (1.1 eq) to concentrated sulfuric acid (3.0 eq) while cooling in an ice bath.
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Nitration: Add the cold nitrating mixture dropwise to the stirred solution of 3,5-difluorobenzoic acid, ensuring the internal temperature does not exceed 10 °C.
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Reaction: After the addition is complete, allow the mixture to stir at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
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Work-up: Carefully pour the reaction mixture onto crushed ice. The precipitated solid is collected by vacuum filtration, washed thoroughly with cold water until the washings are neutral, and dried under vacuum. The crude product is 2-Nitro-3,5-difluorobenzoic acid.
Step 2: Synthesis of 2-Amino-3,5-difluorobenzoic acid
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Reaction Setup: To a solution of 2-Nitro-3,5-difluorobenzoic acid (1.0 eq) in ethanol or methanol in a suitable hydrogenation vessel, add a catalytic amount of 10% Palladium on carbon (Pd/C) (approx. 5-10 mol%).
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Reduction: The vessel is purged with hydrogen gas, and the reaction is stirred under a hydrogen atmosphere (using a balloon or a Parr hydrogenator) at room temperature.
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Reaction Monitoring: The reaction is monitored by TLC until the starting material is completely consumed.
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Work-up: The reaction mixture is filtered through a pad of celite to remove the Pd/C catalyst. The filtrate is concentrated under reduced pressure to yield the crude product.
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Purification: The crude 2-Amino-3,5-difluorobenzoic acid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the final product.
Applications in Research and Development
2-Amino-3,5-difluorobenzoic acid is a versatile building block primarily used as an intermediate in the synthesis of:
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Active Pharmaceutical Ingredients (APIs): The fluorinated anthranilic acid scaffold is a common feature in various drug candidates. The fluorine atoms can enhance metabolic stability, binding affinity, and lipophilicity, which are critical parameters in drug design.[1]
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Agrochemicals: Similar to pharmaceuticals, the introduction of fluorine atoms can impart desirable properties to agrochemicals, such as increased potency and stability.
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High-Performance Polymers: This compound can be used as a monomer in the synthesis of specialty polymers like polyimides, where the fluorine atoms contribute to enhanced thermal stability and chemical resistance.[4]
Biological Activity and Potential Research Directions
While there is limited publicly available data on the specific biological targets of 2-Amino-3,5-difluorobenzoic acid, its structural similarity to other biologically active anthranilic acid derivatives suggests potential for further investigation. Anthranilic acid derivatives have been explored as inhibitors for a variety of enzymes. The electron-withdrawing nature of the fluorine atoms in 2-Amino-3,5-difluorobenzoic acid makes it an interesting candidate for screening against various enzymatic targets.
Hypothetical Screening Workflow for Enzyme Inhibition
The following workflow illustrates a general approach for screening the compound for potential enzyme inhibitory activity.
Caption: Hypothetical workflow for screening as an enzyme inhibitor.
Hypothetical Target Signaling Pathway
Given the prevalence of kinase inhibitors in drug discovery, a hypothetical application could involve investigating the effect of derivatives of this compound on a generic protein kinase signaling pathway.
Caption: Hypothetical modulation of a generic kinase signaling pathway.
This guide serves as a foundational resource for researchers interested in utilizing 2-Amino-3,5-difluorobenzoic acid. While the full biological potential of this specific molecule is yet to be extensively explored, its chemical properties and structural motifs position it as a valuable compound for future discoveries in medicinal chemistry and materials science.
